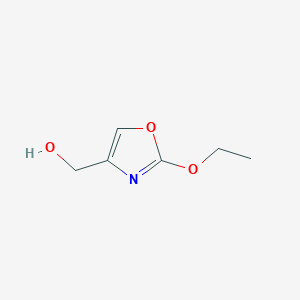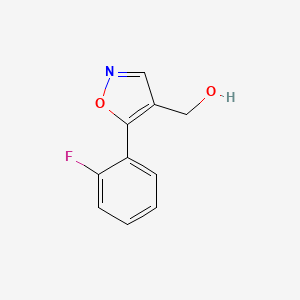![molecular formula C12H25NO B1488444 (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine CAS No. 1567038-17-8](/img/structure/B1488444.png)
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine
概要
説明
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine: is a chemical compound with potential applications in various fields of science and industry. Its unique structure, featuring a bulky amine group and an oxane ring, makes it a valuable building block in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine typically involves the following steps:
Preparation of 3,3-Dimethylbutan-2-ol: : This can be achieved through the reduction of 3,3-dimethylbutan-2-one using reducing agents like lithium aluminium hydride (LiAlH4).
Conversion to 3,3-Dimethylbutan-2-yl halide: : The alcohol group is converted to a halide (e.g., bromide or chloride) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Nucleophilic substitution: : The halide is then reacted with an oxan-4-ylmethylamine derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
化学反応の分析
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine: can undergo various types of chemical reactions:
Oxidation: : The amine group can be oxidized to form an amine oxide.
Reduction: : The compound can be reduced to form a secondary or tertiary amine.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Reagents like sodium cyanide (NaCN) or potassium iodide (KI) can be used.
Major Products Formed
Amine Oxides: : Formed through oxidation reactions.
Secondary or Tertiary Amines: : Resulting from reduction reactions.
Substituted Derivatives: : Resulting from nucleophilic substitution reactions.
科学的研究の応用
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of complex organic molecules.
Biology: : It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals with amine functionalities.
Industry: : It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.
類似化合物との比較
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine: can be compared with other similar compounds, such as:
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline: : Both compounds feature bulky amine groups, but the latter includes a methylthio group.
(S)-3,3-Dimethyl-2-butylamine: : This compound lacks the oxane ring present in This compound .
The uniqueness of This compound lies in its combination of structural features, which provide distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
3,3-dimethyl-N-(oxan-4-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-10(12(2,3)4)13-9-11-5-7-14-8-6-11/h10-11,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJVDIVSIBQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)


![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)


![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)


